N-(Stearoyloxyethylaminoethyl)stearamide

Catalog No.
S14328356
CAS No.
68900-94-7
M.F
C40H80N2O3
M. Wt
637.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Stearoyloxyethylaminoethyl)stearamide

CAS Number

68900-94-7

Product Name

N-(Stearoyloxyethylaminoethyl)stearamide

IUPAC Name

2-[2-(octadecanoylamino)ethylamino]ethyl octadecanoate

Molecular Formula

C40H80N2O3

Molecular Weight

637.1 g/mol

InChI

InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-38H2,1-2H3,(H,42,43)

InChI Key

IMHKFOMOEOAPQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCCCCCCCCCCC

N-(Stearoyloxyethylaminoethyl)stearamide is a synthetic compound that belongs to the class of stearamides, characterized by its long-chain fatty acid structure derived from stearic acid. This compound features an amide functional group, which is formed through the reaction of stearic acid with an amine, specifically an aminoethyl derivative. The presence of the stearoyloxy group enhances its hydrophobic properties, making it suitable for various applications in biological and industrial fields.

Involving N-(Stearoyloxyethylaminoethyl)stearamide include:

  • Formation of Amide Bonds: The synthesis typically involves the reaction between stearic acid and an aminoethyl compound, leading to the formation of amide bonds. This can be represented as:
    RCOOH+RNH2RCONHR+H2ORCOOH+R'NH_2\rightarrow RCONHR'+H_2O
  • Hydrolysis: Under acidic or basic conditions, N-(Stearoyloxyethylaminoethyl)stearamide can undergo hydrolysis, reverting back to stearic acid and the corresponding amine.
  • Transesterification: The compound can also participate in transesterification reactions where it exchanges its ester group with another alcohol.

N-(Stearoyloxyethylaminoethyl)stearamide has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties: Some derivatives of stearamides have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
  • Antimicrobial Activity: The hydrophobic nature of the compound may contribute to its ability to disrupt microbial membranes, suggesting possible applications as an antimicrobial agent.

The synthesis of N-(Stearoyloxyethylaminoethyl)stearamide generally involves a two-step process:

  • Preparation of Stearamide: Stearic acid is reacted with diethylenetriamine under controlled temperature conditions (typically around 160 °C) to form a mixture of mono- and bis-stearamide products.
  • Formation of N-(Stearoyloxyethylaminoethyl)stearamide: The stearamide is then reacted with ethylene oxide or similar reagents to introduce the hydroxyethyl group, leading to the final product.

The optimal conditions for synthesis often require careful control of temperature and reaction time to maximize yield and purity .

N-(Stearoyloxyethylaminoethyl)stearamide has various applications across multiple fields:

  • Cosmetics: Used as an emulsifier and stabilizer in creams and lotions due to its surfactant properties.
  • Pharmaceuticals: Investigated as a potential drug delivery agent owing to its ability to enhance solubility and bioavailability of hydrophobic drugs.
  • Industrial Uses: Employed in paper sizing agents and coatings due to its hydrophobic characteristics, improving water resistance.

Interaction studies involving N-(Stearoyloxyethylaminoethyl)stearamide focus on its behavior in biological systems:

  • Cell Membrane Interaction: Research indicates that this compound can interact with lipid bilayers, potentially altering membrane fluidity and permeability.
  • Protein Binding Studies: Preliminary data suggest that it may bind to certain proteins, influencing their function and stability.

These interactions highlight the compound's potential utility in drug formulation and delivery systems.

Several compounds share structural similarities with N-(Stearoyloxyethylaminoethyl)stearamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(Palmitoyloxyethylaminoethyl)palmitamideDerived from palmitic acid; shorter carbon chainLower melting point compared to stearamide
N-(Oleoyloxyethylaminoethyl)oleamideContains oleic acid; unsaturated fatty acidEnhanced fluidity due to unsaturation
N-(Cocoyloxyethylaminoethyl)cocamideDerived from coconut oil; complex mixture of fatty acidsBiodegradable properties due to natural source

Uniqueness

N-(Stearoyloxyethylaminoethyl)stearamide is unique due to its specific long-chain structure which provides enhanced hydrophobicity and stability compared to other similar compounds. Its dual functionality as both a surfactant and potential drug delivery agent sets it apart in both cosmetic and pharmaceutical applications.

XLogP3

15.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

636.61689442 g/mol

Monoisotopic Mass

636.61689442 g/mol

Heavy Atom Count

45

General Manufacturing Information

Octadecanoic acid, 2-[[2-[(1-oxooctadecyl)amino]ethyl]amino]ethyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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